N-Trityl-L-histidine-propylamide
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Overview
Description
N-Trityl-L-histidine-propylamide: is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the imidazole ring of histidine, and a propylamide group attached to the carboxyl group. The molecular formula of this compound is C28H30N4O, and it has a molecular weight of 438.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-L-histidine-propylamide typically involves the protection of the histidine amino group with a trityl group. This is followed by the formation of the propylamide derivative. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The propylamide group is then formed by reacting the trityl-protected histidine with propylamine under appropriate conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: N-Trityl-L-histidine-propylamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The trityl group can be removed by reduction using reagents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid in dichloromethane for trityl group removal.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Deprotected histidine derivatives.
Substitution: Various substituted histidine derivatives.
Scientific Research Applications
Chemistry: N-Trityl-L-histidine-propylamide is used in peptide synthesis as a protected histidine derivative. It is also employed in the study of histidine-containing peptides and proteins .
Biology: In biological research, this compound is used to study the role of histidine in enzymatic reactions and protein interactions .
Medicine: this compound has potential therapeutic applications due to its ability to interact with histidine-binding proteins and enzymes .
Industry: In the industrial sector, it is used in the synthesis of histidine-containing peptides for various applications, including drug development and biochemical research .
Mechanism of Action
The mechanism of action of N-Trityl-L-histidine-propylamide involves its interaction with histidine-binding proteins and enzymes. The trityl group provides steric protection, allowing selective reactions at other functional groups. The propylamide group enhances the compound’s stability and solubility .
Molecular Targets and Pathways:
Histidine-binding proteins: The compound interacts with proteins that have histidine residues, affecting their function.
Enzymatic pathways: It can inhibit or activate enzymes that utilize histidine as a substrate or cofactor.
Comparison with Similar Compounds
N-Trityl-L-histidine: Similar structure but lacks the propylamide group.
N-Trityl-L-histidine-methylamide: Similar structure with a methylamide group instead of a propylamide group.
Uniqueness: N-Trityl-L-histidine-propylamide is unique due to its combination of the trityl protective group and the propylamide group, which provides enhanced stability and solubility compared to other histidine derivatives .
Properties
Molecular Formula |
C28H32N4O |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-propyl-3-(3-trityl-1,2-dihydroimidazol-4-yl)propanamide |
InChI |
InChI=1S/C28H32N4O/c1-2-18-31-27(33)26(29)19-25-20-30-21-32(25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20,26,30H,2,18-19,21,29H2,1H3,(H,31,33)/t26-/m0/s1 |
InChI Key |
CMUSKMUREGLDGT-SANMLTNESA-N |
Isomeric SMILES |
CCCNC(=O)[C@H](CC1=CNCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Canonical SMILES |
CCCNC(=O)C(CC1=CNCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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